An In-depth Technical Guide to the Physicochemical Properties of (4-Nitropyridin-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (4-Nitropyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of (4-Nitropyridin-3-yl)methanol (CAS No. 1706430-22-9). Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related structural analogs, the parent compound 3-pyridinemethanol, and established chemical principles to build a robust profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, solubility, lipophilicity, acidity, and spectral characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Nitropyridine Scaffolds
Nitropyridine derivatives are a cornerstone in medicinal chemistry and materials science, primarily due to the unique electronic properties imparted by the nitro group. This powerful electron-withdrawing group significantly influences the reactivity and physicochemical characteristics of the pyridine ring, making these compounds valuable precursors and pharmacophores. (4-Nitropyridin-3-yl)methanol, a member of this class, presents an interesting molecular architecture with a primary alcohol functionality adjacent to a nitro-substituted pyridine core. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological evaluation.
This guide provides a detailed examination of these properties, offering both a consolidated data repository and practical methodologies for their experimental verification. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure trustworthiness and accuracy.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.
Caption: Chemical structure of (4-Nitropyridin-3-yl)methanol.
Table 1: Core Physicochemical Properties of (4-Nitropyridin-3-yl)methanol and Related Compounds
| Property | (4-Nitropyridin-3-yl)methanol (Estimated/Inferred) | 3-Pyridinemethanol (Experimental) | 4-Nitropyridine (Experimental) |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₇NO[1][2][3] | C₅H₄N₂O₂[4][5] |
| Molecular Weight ( g/mol ) | 154.12 | 109.13[1] | 124.10[4] |
| Appearance | Likely a yellow crystalline solid | Clear, light yellow to yellow hygroscopic liquid[1] | Yellow crystalline solid[5] |
| Melting Point (°C) | Estimated > 50°C | -7[1] | 51-54[4] |
| Boiling Point (°C) | Expected to be high, likely decomposes | 266[6] | 231.1 at 760 mmHg[4] |
| CAS Number | 1706430-22-9 | 100-55-0[1] | 1122-61-8[4][5] |
Expertise & Experience: The melting point of (4-Nitropyridin-3-yl)methanol is anticipated to be significantly higher than its parent compound, 3-pyridinemethanol. This is due to the introduction of the polar nitro group, which can participate in strong intermolecular dipole-dipole interactions and potentially hydrogen bonding, leading to a more stable crystal lattice. The yellow color is characteristic of many nitroaromatic compounds.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.
Table 2: Solubility Data and Predictions
| Solvent | (4-Nitropyridin-3-yl)methanol (Predicted) | 3-Pyridinemethanol (Experimental) | 4-Nitropyridine (Experimental) |
| Water | Moderately soluble | Very soluble[6] | Soluble[5] |
| Methanol | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| DMSO | Soluble | Soluble | Soluble |
| Diethyl Ether | Sparingly soluble | Very soluble[6] | Sparingly soluble |
Trustworthiness: The presence of both a hydroxyl group and a nitro group, both capable of hydrogen bonding with water, suggests that (4-Nitropyridin-3-yl)methanol will exhibit moderate aqueous solubility. Its solubility in polar organic solvents like methanol and DMSO is expected to be high.
Experimental Protocol: Aqueous Solubility Determination (OECD 105)
The flask method, as outlined in OECD Guideline 105, is a robust approach for determining water solubility.[7][8][9]
Methodology:
-
Preparation: Add an excess amount of (4-Nitropyridin-3-yl)methanol to a known volume of distilled water in a glass-stoppered flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand to permit the separation of undissolved solid. Centrifugation may be employed to facilitate this process.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
Caption: Workflow for aqueous solubility determination.
Lipophilicity: A Key Determinant of Biological Activity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Predicted Lipophilicity
| Parameter | (4-Nitropyridin-3-yl)methanol (Predicted) | 3-Pyridinemethanol (Experimental) | 4-Nitropyridine (Experimental) |
| LogP | 0.5 - 1.0 | -0.11[3] | 0.33[4] |
Expertise & Experience: The introduction of a nitro group generally increases the lipophilicity of a pyridine ring compared to a hydroxyl group alone. Therefore, the LogP of (4-Nitropyridin-3-yl)methanol is predicted to be higher than that of 3-pyridinemethanol.
Experimental Protocol: LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for LogP determination.[10][][12][13]
Methodology:
-
Solvent System: Use n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) as the two immiscible phases.
-
Sample Preparation: Prepare a stock solution of (4-Nitropyridin-3-yl)methanol in either n-octanol or the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and the aqueous buffer in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule dictate its ionization state at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.
Table 4: Predicted pKa Values
| Ionization Center | (4-Nitropyridin-3-yl)methanol (Predicted) | 3-Pyridinemethanol (Experimental) | 4-Nitropyridine (Experimental) |
| Pyridine Nitrogen (pKa of conjugate acid) | 2.0 - 3.0 | ~4.85 | 1.6 |
Authoritative Grounding & Comprehensive References: The nitro group is a strong electron-withdrawing group, which significantly decreases the basicity of the pyridine nitrogen.[14] This is due to the inductive and resonance effects that pull electron density away from the nitrogen atom, making its lone pair less available for protonation. Consequently, the pKa of the conjugate acid of (4-Nitropyridin-3-yl)methanol is expected to be substantially lower than that of 3-pyridinemethanol.
Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of the compound as its ionization state changes with pH.
Methodology:
-
Stock Solution: Prepare a stock solution of (4-Nitropyridin-3-yl)methanol in a suitable solvent (e.g., methanol).
-
Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Spectroscopic Characterization
Spectroscopic data provides the definitive structural fingerprint of a molecule.
Table 5: Predicted Spectroscopic Data
| Technique | Predicted Data for (4-Nitropyridin-3-yl)methanol |
| ¹H NMR (in CDCl₃) | - Aromatic protons: δ 7.5-9.0 ppm (complex splitting pattern) - Methylene protons (-CH₂OH): δ 4.5-5.0 ppm (singlet or doublet) - Hydroxyl proton (-OH): Variable, broad singlet |
| ¹³C NMR (in CDCl₃) | - Aromatic carbons: δ 120-160 ppm - Methylene carbon (-CH₂OH): δ 60-70 ppm |
| IR (KBr pellet or thin film) | - O-H stretch (alcohol): ~3300-3500 cm⁻¹ (broad) - C-H stretch (aromatic): ~3000-3100 cm⁻¹ - N-O stretch (nitro): ~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹ (strong) - C=N and C=C stretch (aromatic): ~1400-1600 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 154 |
Trustworthiness: The predicted NMR chemical shifts are based on the known effects of substituents on the pyridine ring. The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield. The IR absorptions for the nitro group are typically strong and characteristic.
Experimental Protocol: General Spectroscopic Analysis
Methodology:
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[15]
-
IR Spectroscopy: Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent and acquire the spectrum using an FT-IR spectrometer.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron impact or electrospray ionization) to determine the molecular weight and fragmentation pattern.
Stability and Handling
Nitroaromatic compounds can be thermally sensitive and should be handled with care.
-
Thermal Stability: While specific data is lacking, many nitropyridine derivatives are known to be energetic and can decompose exothermically at elevated temperatures.[16][17] It is recommended to perform thermal analysis (TGA/DSC) to determine the decomposition temperature.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
This technical guide provides a detailed physicochemical profile of (4-Nitropyridin-3-yl)methanol, constructed from a combination of data from related compounds and established chemical principles. The provided experimental protocols offer a robust framework for the empirical determination of its key properties. A thorough understanding of these characteristics is essential for the successful application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved from [Link]
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Pharmaceutical Research, 15(12), 1907–1914.
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
3-pyridinemethanol. (n.d.). In Chemical Russian Database. Retrieved from [Link]
-
OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution | NIA News - Nanotechnology Industries Association. (2025). Retrieved from [Link]
-
LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]
-
4-Nitropyridine | CAS#:1122-61-8 | Chemsrc. (2025). Retrieved from [Link]
-
OECD 105 Testing Services | FILAB laboratory. (n.d.). Retrieved from [Link]
-
Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]
-
4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (n.d.). Retrieved from [Link]
-
4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem. (n.d.). Retrieved from [Link]
-
OECD 105. (n.d.). In New Substances Notification. Retrieved from [Link]
-
OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from [Link]
-
Basicity of Pyridine and Substituted Pyridines. (2018, March 9). YouTube. Retrieved from [Link]
-
3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem. (n.d.). Retrieved from [Link]
-
The thermal decomposition of azidopyridines - ResearchGate. (2025). Retrieved from [Link]
-
3-Nitropyridine - Chem-Impex. (n.d.). Retrieved from [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017). Retrieved from [Link]
-
Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives - ResearchGate. (1995). Retrieved from [Link]
-
Determination of the pK a values of some pyridine derivatives by computational methods. (2025). Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. (n.d.). Retrieved from [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.). Retrieved from [Link]
-
24.9: Heterocyclic Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. (n.d.). Retrieved from [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (n.d.). Retrieved from [Link]
-
1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed. (2020). Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
-
Showing Compound Pyridine (FDB014733) - FooDB. (2010). Retrieved from [Link]
-
How does one calculate Pka value for Pyridinium by using pka value of pyridine? (2013). Retrieved from [Link]
-
Figure 4. 1 H NMR spectra of[10] + and[12] + in methanol-d 4 ,[] +... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 4. 4-Nitropyridine | CAS#:1122-61-8 | Chemsrc [chemsrc.com]
- 5. CAS 1122-61-8: 4-Nitropyridine | CymitQuimica [cymitquimica.com]
- 6. 3-pyridinemethanol [chemister.ru]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
